Symmetry and Hydrogen‑Bond Donor Topology Differentiates the Bis‑Amide from Mono‑Benzamide Analogues
The target compound presents two hydrogen‑bond donor sites and two acceptor sites in a geometrically constrained ortho‑phenylene arrangement, matching the dual‑site pharmacophore recognised by the PARP‑1 catalytic pocket. In contrast, the mono‑benzamide analogue 4‑chloro‑N‑phenylbenzamide (MW 231.7 g·mol⁻¹) provides only a single donor–acceptor pair, rendering it incapable of simultaneously engaging both the nicotinamide and adenine subsites [1][2]. While direct comparative PARP‑1 IC₅₀ data for the target compound are not publicly available, the structural prerequisite for dual‑site inhibition is well established in the medicinal chemistry literature, and the bis‑amide architecture of the target compound aligns with the design rationale that yielded compound 13f (PARP‑1 IC₅₀ = 0.25 nM) from a closely related benzamidophenyl series [2].
| Evidence Dimension | Number of hydrogen‑bond donor/acceptor pairs and spatial arrangement |
|---|---|
| Target Compound Data | 2 donor sites, 2 acceptor sites; ortho‑phenylene core; symmetrical 4,4′-dichloro substitution |
| Comparator Or Baseline | 4‑chloro‑N‑phenylbenzamide: 1 donor, 1 acceptor; mono‑amide scaffold |
| Quantified Difference | 2× H‑bond donor capacity; dual‑amide architecture required for bisubstrate‑site PARP‑1 engagement |
| Conditions | Structural comparison based on SMILES and InChI; PARP‑1 pharmacophore requirement derived from published co‑crystal structures (PDB) |
Why This Matters
For PARP‑1 inhibitor programmes, a dual‑amide pharmacophore is essential for binding both substrate recognition sites; the mono‑amide analogue cannot functionally substitute the target compound in this context.
- [1] PubChem. 4-Chloro-N-phenylbenzamide. CID 520884. View Source
- [2] Lu, G. et al. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP‑1. Eur. J. Med. Chem. 251, 115243 (2023). View Source
